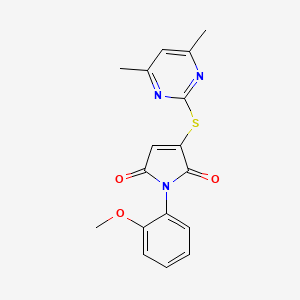
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate est un composé organique de formule moléculaire C8H7NO7S. Il s'agit d'un dérivé de la 1,4-benzodioxine, comportant des groupes fonctionnels nitro et sulfonate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate implique généralement la nitration de la 2,3-dihydro-1,4-benzodioxine suivie d'une sulfonation. La nitration peut être effectuée à l'aide d'un mélange d'acide nitrique concentré et d'acide sulfurique à basses températures afin d'introduire le groupe nitro à la position souhaitée. L'étape de sulfonation implique la réaction de l'intermédiaire nitré avec du trioxyde de soufre ou de l'acide chlorosulfonique pour introduire le groupe sulfonate.
Méthodes de production industrielle
En milieu industriel, la production du this compound peut impliquer des réacteurs à flux continu pour garantir un contrôle précis des conditions de réaction et améliorer le rendement et la pureté. L'utilisation de catalyseurs et de paramètres de réaction optimisés peut améliorer encore l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides sulfoniques ou les dérivés nitro correspondants.
Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Le groupe sulfonate peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec du palladium sur carbone (Pd/C) ou du borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques pour réaliser des réactions de substitution.
Principaux produits formés
Oxydation : Formation d'acides sulfoniques ou de dérivés nitro.
Réduction : Formation de dérivés aminés.
Substitution : Formation de dérivés de la benzodioxine substitués.
Applications De Recherche Scientifique
Le 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de ses groupes fonctionnels.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe nitro peut participer à des réactions redox, tandis que le groupe sulfonate peut améliorer la solubilité et la réactivité du composé. Ces interactions peuvent moduler les voies biologiques et entraîner divers effets physiologiques.
Mécanisme D'action
The mechanism of action of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Nitro-1,4-benzodioxanne
- Acide 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylique
- 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldéhyde
Unicité
Le 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate est unique en raison de la présence de groupes nitro et sulfonate, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette combinaison de groupes fonctionnels est moins courante dans les composés similaires, ce qui en fait un composé précieux pour des applications spécifiques en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C8H6NO7S- |
|---|---|
Poids moléculaire |
260.20 g/mol |
Nom IUPAC |
7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate |
InChI |
InChI=1S/C8H7NO7S/c10-9(11)5-3-6-7(16-2-1-15-6)4-8(5)17(12,13)14/h3-4H,1-2H2,(H,12,13,14)/p-1 |
Clé InChI |
OOBMMEJATOHMNV-UHFFFAOYSA-M |
SMILES canonique |
C1COC2=C(O1)C=C(C(=C2)S(=O)(=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methoxybenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049461.png)

![1-(4-methoxyphenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11049474.png)
![3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049481.png)
![2-Methylpropyl 9-hydroxy-9-methyl-7-phenyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6-carboxylate](/img/structure/B11049487.png)
![(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)](/img/structure/B11049494.png)
![6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049501.png)
![8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11049505.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11049508.png)
![3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile](/img/structure/B11049523.png)

![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide](/img/structure/B11049544.png)
![4-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B11049552.png)
![2-methoxy-5-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B11049561.png)
